molecular formula C8H10FNS B3380671 Ethanethiol, 2-(p-fluoroanilino)- CAS No. 20295-60-7

Ethanethiol, 2-(p-fluoroanilino)-

Cat. No.: B3380671
CAS No.: 20295-60-7
M. Wt: 171.24 g/mol
InChI Key: XDVPEFZFQHGYDA-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(p-fluoroanilino)- (CAS: 20295-60-7) is a fluorinated organosulfur compound characterized by a thiol (-SH) group attached to an ethane backbone, substituted with a para-fluoroanilino moiety. Its molecular structure combines the nucleophilic reactivity of thiols with the electronic effects of fluorine and aromatic amines. Key identifiers include synonyms such as NSC87559, AC1Q4NWK, and the InChIKey XDVPEFZFQHGYDA-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(4-fluoroanilino)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNS/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVPEFZFQHGYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCS)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293159
Record name Ethanethiol, 2-(p-fluoroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20295-60-7
Record name NSC87559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethiol, 2-(p-fluoroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethiol, 2-(p-fluoroanilino)- can be synthesized through the reaction of ethanethiol with p-fluoroaniline under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for Ethanethiol, 2-(p-fluoroanilino)- are not widely documented, the general approach involves the reaction of ethanethiol with p-fluoroaniline in the presence of a suitable catalyst. This method ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-(p-fluoroanilino)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethanethiol derivatives have been investigated for their potential as therapeutic agents. The compound's structure allows for modifications that enhance biological activity.

Anticancer Activity

Research has shown that compounds related to ethanethiol exhibit promising anticancer properties. For instance, derivatives have been synthesized that inhibit key pathways involved in cancer cell proliferation. A study highlighted the synthesis of quinazoline derivatives, which demonstrated significant inhibitory effects on various cancer cell lines, including breast and lung cancers .

Antibacterial Properties

Ethanethiol derivatives are also explored for their antibacterial activities. A recent study focused on the design and synthesis of new quinone derivatives, revealing that modifications to the ethanethiol structure can lead to enhanced efficacy against resistant bacterial strains such as Enterococcus faecium and methicillin-resistant Staphylococcus aureus (MRSA) .

Chemical Synthesis

Ethanethiol serves as a versatile reagent in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds.

Synthesis of Thioethers

The compound is utilized in nucleophilic substitution reactions to synthesize thioethers, which are important in various chemical processes. The reaction conditions can be optimized to yield high purity products, as demonstrated in several synthetic routes involving ethanethiol .

Mannich Reaction Applications

Ethanethiol is employed in Mannich reactions to produce aminomethylated compounds with potential biological activities. These Mannich bases have shown promise as anticancer agents and may improve drug delivery due to enhanced hydrophilicity .

Material Science

In addition to its biological applications, ethanethiol derivatives are being explored in materials science.

Polymer Chemistry

Ethanethiol can act as a chain transfer agent in the synthesis of polymers, affecting the molecular weight and properties of the resulting materials. This application is crucial for developing new materials with tailored properties for specific uses .

Surface Modification

The compound is also used in surface modification techniques to enhance adhesion properties or introduce functional groups on surfaces, which is beneficial for applications in coatings and adhesives .

Case Studies

StudyFocusFindings
Anticancer ActivityEthanethiol derivatives showed significant inhibition of cancer cell lines with IC50 values in low micromolar range.
Antibacterial PropertiesNew quinone derivatives exhibited up to 128-fold higher activity against clinical isolates compared to standard antibiotics.
Mannich ReactionsSuccessful synthesis of aminomethylated compounds with improved solubility and potential biological activity against cancer cells.

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(p-fluoroanilino)- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Physical Properties:

  • Melting Heat (ΔHfus): 22.35 kJ/mol . This value suggests moderate intermolecular forces, likely influenced by hydrogen bonding from the anilino group and dipole interactions from the fluorine substituent.

Comparison with Similar Compounds

Structural Analogs and Reactivity

Ethanethiol (C₂H₅SH)
  • Key Differences: Lacks the p-fluoroanilino group.
  • Reactivity: In enzymatic assays, ethanethiol demonstrates thiolysis activity with Eat1 acyltransferase, producing ethyl thioacetate. However, high concentrations (>80 mM) inhibit the enzyme irreversibly .
  • Specific Activity: 40.04 ± 2.36 U/mg at 5 mM ethanethiol, decreasing to 19.06 ± 0.80 U/mg at 80 mM .
Butanethiol (C₄H₉SH)
  • Key Differences: Longer alkyl chain vs. aromatic substitution in the target compound.
2-(2-Thienyl)ethanol (C₆H₈OS)
  • Key Differences: Contains a thiophene ring and hydroxyl group instead of a thiol and fluoroanilino group.
  • Applications: Used as a pharmaceutical intermediate, highlighting the role of sulfur-containing compounds in drug synthesis .

Fluorinated Analogues

(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
  • Key Differences: Incorporates a nitro group and thiazole ring, enhancing electron-withdrawing effects compared to the p-fluoroanilino group.
2-[(4-Fluorobenzyl)sulfanyl]ethanamine
  • Key Differences: Benzylsulfanyl group replaces the anilino moiety.
  • Commercial Availability: Multiple suppliers (e.g., 11 for related compounds), indicating industrial relevance of fluorinated thiol derivatives .

Thermal Properties

Compound ΔHfus (kJ/mol) Source
Ethanethiol, 2-(p-fluoroanilino)- 22.35
2-oxopropyl 3-oxo-2-butyl disulfide 21.82
Succinic acid, octyl trans-hex-3-enyl ester 48.15

The lower ΔHfus of the target compound compared to succinic acid derivatives reflects reduced crystallinity due to its aromatic and thiol groups.

Biological Activity

Ethanethiol, 2-(p-fluoroanilino)- is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity through various studies, including structure-activity relationships (SAR), toxicity assessments, and other relevant findings.

Chemical Structure and Properties

Ethanethiol, 2-(p-fluoroanilino)- can be described by its chemical formula and structural characteristics. The presence of the thiol group (-SH) combined with the p-fluoroaniline moiety contributes to its reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to ethanethiol compounds. For instance, compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating their potency against various bacterial strains.
  • A study reported that certain aniline derivatives exhibited MIC values as low as 0.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a promising antibacterial effect compared to traditional antibiotics like vancomycin .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Bacterial Strain
Compound A0.5MRSA
Compound B1.0MSSA
Compound C4.0E. faecalis
Ethanethiol, 2-(p-fluoroanilino)-TBDTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethanethiol derivatives. Studies have shown that modifications in the molecular structure can significantly affect their antibacterial potency:

  • Bioisosteric Replacement : The replacement of certain functional groups led to variations in activity levels, with some derivatives being up to 16 times more potent than their thiophenolic analogs .
  • Distance Effects : Research indicated that increasing the distance between the phenyl ring and the sulfur atom reduced antibacterial activity, emphasizing the importance of molecular geometry in enhancing efficacy .

Toxicological Assessments

In addition to antimicrobial efficacy, evaluating the toxicity of ethanethiol derivatives is essential for determining their safety profile:

  • Cytotoxicity Tests : Compounds were tested on various mammalian cell lines (e.g., Vero cells) to assess their cytotoxic effects. Results indicated that many derivatives did not significantly affect cell viability at therapeutic concentrations .
  • Predictive Models : Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of similar compounds based on their chemical structure, providing insights into potential risks associated with ethanethiol derivatives .

Case Studies

Several case studies have been conducted to evaluate the biological activity of ethanethiol and its analogs:

  • Study on Antibacterial Efficacy : A comprehensive analysis demonstrated that ethanethiol derivatives exhibited varying degrees of effectiveness against high-priority pathogens identified by WHO, with some showing remarkable potency compared to established antibiotics.
  • Toxicity Profiling : Another study utilized in silico methods alongside experimental data to assess acute toxicity in aquatic organisms, revealing valuable information about environmental impacts and safety thresholds for human exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.